molecular formula C50H52N2O11 B15385611 Fmoc-alpha-Me-Phe-OH

Fmoc-alpha-Me-Phe-OH

Cat. No.: B15385611
M. Wt: 857.0 g/mol
InChI Key: YWEXLZNOLNLYQK-PLZARRIGSA-N
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Description

Fmoc-alpha-Me-L-Phe-OH, chemically designated as (S)-N-α-(9-Fluorenylmethyloxycarbonyl)-C-α-methyl-phenylalanine, is a protected amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). Its structure features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a methyl substituent at the α-carbon of phenylalanine (Phe), introducing steric hindrance that modulates conformational flexibility and peptide backbone dynamics .

Q & A

Basic Research Questions

Q. What are the standard protocols for incorporating Fmoc-α-Me-Phe-OH into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Fmoc-α-Me-Phe-OH is integrated into SPPS using activation reagents such as HBTU/HOBt with DIPEA in DMF. After coupling, the Fmoc group is removed with 20% piperidine in DMF. Coupling efficiency is monitored via the Kaiser test or ninhydrin assay. Ensure rigorous washing (DMF, dichloromethane) between steps to prevent cross-contamination .

Q. How should researchers purify peptides containing Fmoc-α-Me-Phe-OH?

  • Methodological Answer : Post-synthesis cleavage (using TFA/water/triisopropylsilane) is followed by reverse-phase HPLC purification with a C18 column. Optimize gradients of acetonitrile/water (0.1% TFA) for separation. Confirm purity (>95%) via analytical HPLC and validate molecular weight using mass spectrometry (MS) .

Q. What are the primary research applications of Fmoc-α-Me-Phe-OH in peptide engineering?

  • Methodological Answer : This derivative is used to study backbone modifications in peptides, such as conformational restriction or resistance to enzymatic degradation. Applications include designing protease inhibitors, stabilizing β-turn structures, and probing protein-ligand interactions via SPR or ITC .

Advanced Research Questions

Q. How does the α-methyl group in Fmoc-α-Me-Phe-OH influence peptide secondary structures?

  • Methodological Answer : The α-methyl group restricts φ/ψ backbone angles, favoring helical or β-sheet conformations. Characterize structural impacts via circular dichroism (CD) spectroscopy or molecular dynamics (MD) simulations. Compare with non-methylated analogs to isolate steric effects .

Q. How can researchers resolve contradictions in reported stability data for Fmoc-α-Me-Phe-OH under acidic conditions?

  • Methodological Answer : Perform systematic stability assays under varying pH (1–6) and temperatures. Monitor degradation via HPLC-MS to identify byproducts (e.g., de-esterification or racemization). Cross-validate findings using NMR (e.g., ¹H/¹³C) to track chiral integrity and bond cleavage .

Q. What strategies prevent racemization of Fmoc-α-Me-Phe-OH during peptide synthesis?

  • Methodological Answer : Use low-temperature (0–4°C) coupling conditions with HATU/Oxyma Pure to minimize base-induced racemization. Analyze enantiopurity via chiral HPLC or capillary electrophoresis (CE). For critical applications, validate stereochemistry via X-ray crystallography .

Q. How does the α-methyl modification affect peptide-receptor binding kinetics?

  • Methodological Answer : Conduct SPR or MST assays to measure binding affinity (KD) and kinetics (kon/koff). Compare with wild-type peptides to assess steric hindrance or entropic effects. Pair with alanine scanning mutagenesis to map interaction hotspots .

Q. Data Analysis and Experimental Design

Q. What analytical workflows validate the identity of Fmoc-α-Me-Phe-OH in synthetic batches?

  • Methodological Answer : Combine LC-MS (for molecular weight confirmation), ¹H/¹³C NMR (to verify methyl group placement), and FTIR (to detect Fmoc carbonyl stretches). Cross-reference with Certificate of Analysis (CoA) data for lot-specific impurities .

Q. How should researchers design experiments to assess the metabolic stability of peptides containing Fmoc-α-Me-Phe-OH?

  • Methodological Answer : Incubate peptides with liver microsomes or plasma at 37°C. Quantify degradation half-life (t½) using LC-MS/MS. Use MALDI-TOF to identify cleavage sites. Compare stability against unmodified peptides .

Q. Safety and Handling

Q. What precautions are critical when handling Fmoc-α-Me-Phe-OH in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. Store desiccated at -20°C to prevent hydrolysis. Dispose of waste via approved protocols for halogenated compounds .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₅H₂₃NO₄
  • Molecular Weight : 401.45 g/mol
  • Solubility: Soluble in polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP), consistent with other Fmoc-protected amino acids .
  • Applications : Used to engineer peptides with enhanced metabolic stability, altered binding kinetics, or unique self-assembly properties .

The α-methyl group reduces racemization during coupling and stabilizes secondary structures (e.g., β-turns), making it valuable in therapeutic peptide design .

Structural and Physicochemical Properties

Table 1: Structural Comparison of Fmoc-Protected Phe Derivatives

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Fmoc-alpha-Me-Phe-OH α-Me, Phe C₂₅H₂₃NO₄ 401.45 Steric hindrance; reduced racemization
Fmoc-Phe-OH (Parent) None C₂₄H₂₁NO₄ 387.43 High hydrophobicity; standard SPPS
Fmoc-Phe(4-F)-OH 4-F on Phe C₂₄H₂₀FNO₄ 405.42 Enhanced electron-withdrawing effects
Fmoc-Phe(4-CN)-OH 4-CN on Phe C₂₅H₂₀N₂O₄ 412.44 Polar nitrile group; alters solubility
Fmoc-Phe(3-Cl)-OH 3-Cl on Phe C₂₄H₂₀ClNO₄ 421.87 Halogenation for bioactivity modulation
Fmoc-α-Me-Phe(2,6-DiF)-OH 2,6-DiF, α-Me C₂₅H₂₁F₂NO₄ 437.44 Dual fluorination; rigid conformation

Key Observations :

  • Steric Effects : The α-methyl group in this compound increases steric bulk compared to unmodified Phe, slowing coupling kinetics but improving resistance to enzymatic degradation .
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-F, 4-CN) alter the electronic environment of the aromatic ring, affecting π-π stacking and peptide self-assembly .
  • Hydrophobicity : Fluorinated or halogenated derivatives (e.g., 4-F, 3-Cl) exhibit higher hydrophobicity than the parent Phe, influencing peptide solubility and membrane permeability .

Properties

Molecular Formula

C50H52N2O11

Molecular Weight

857.0 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid;trihydrate

InChI

InChI=1S/2C25H23NO4.3H2O/c2*1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;;;/h2*2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28);3*1H2/t2*25-;;;/m00.../s1

InChI Key

YWEXLZNOLNLYQK-PLZARRIGSA-N

Isomeric SMILES

C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.O.O

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.O.O

Origin of Product

United States

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